N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, an oxadiazole ring, and a prop-2-ynylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Prop-2-ynylsulfanyl Group: This step involves the reaction of the oxadiazole intermediate with a prop-2-ynylthiol derivative, often in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Benzamide Moiety: The final step includes the coupling of the oxadiazole-thiol intermediate with 3-(trifluoromethyl)benzoyl chloride, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. The prop-2-ynylsulfanyl group can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the benzamide moiety but lacks the oxadiazole and sulfanyl groups.
4-Iodobenzoic Acid: Contains a benzene ring with a halogen substituent but differs significantly in structure and reactivity.
Uniqueness
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-2-6-23-13-20-19-11(22-13)8-18-12(21)9-4-3-5-10(7-9)14(15,16)17/h1,3-5,7H,6,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGLNHDDCSGXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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